molecular formula C9H20Cl2N2 B3420376 2-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride CAS No. 1864061-96-0

2-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride

Cat. No.: B3420376
CAS No.: 1864061-96-0
M. Wt: 227.17 g/mol
InChI Key: JTCVGDHJMNBCEH-UHFFFAOYSA-N
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Description

2-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride (CAS 1086395-66-5) is a diazaspirocyclic building block of high interest in medicinal chemistry and drug discovery. Its structure features a spirocyclic system containing two nitrogen atoms, which provides a three-dimensional and rigid scaffold that can enhance selectivity and improve physicochemical properties in drug candidates . This compound is utilized as a key synthon in the synthesis of molecules targeting various biological pathways. Research indicates its application in the development of potent and selective inhibitors, such as those targeting the Mediator complex-associated cyclin-dependent kinase CDK8, which is a putative oncogene in cancers like colorectal carcinoma . Furthermore, saturated nitrogen-containing heterocycles like this one are explored for their potential in central nervous system (CNS) drug discovery, for instance, as core structures in the design of novel ligands for the melanin-concentrating hormone receptor-1 (MCH-R1), a target for treating obesity . The dihydrochloride salt form offers improved solubility for handling in experimental workflows. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-methyl-2,9-diazaspiro[4.5]decane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c1-11-6-4-9(8-11)3-2-5-10-7-9;;/h10H,2-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCVGDHJMNBCEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(C1)CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857375
Record name 2-Methyl-2,7-diazaspiro[4.5]decane--hydrogen chloride (1/2)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086395-66-5, 1864061-96-0
Record name 2-Methyl-2,7-diazaspiro[4.5]decane--hydrogen chloride (1/2)
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URL https://comptox.epa.gov/dashboard/DTXSID60857375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-2,7-diazaspiro[4.5]decane dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-methyl-2,7-diazaspiro[4.5]decane with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of reactors and controlled environments to maintain the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Overview

2-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride is a synthetic compound with a unique spirocyclic structure that has garnered significant attention in various scientific fields, including chemistry, biology, and medicine. Its distinctive chemical properties make it a valuable building block for complex organic molecules and a potential therapeutic agent.

Chemistry

  • Building Block for Synthesis : This compound is utilized in the synthesis of more complex organic molecules and spirocyclic compounds. Its unique structure allows for diverse reaction pathways, making it an essential reagent in organic chemistry.
  • Reagent in Chemical Reactions : It serves as a reagent in various chemical reactions, including oxidation, reduction, and substitution processes. These reactions can yield various derivatives that have potential applications in different fields.

Biology

  • Biochemical Assays : this compound is investigated for its role as a ligand in biochemical assays. It has shown promise in studying enzyme-substrate interactions and could be pivotal in understanding complex biological processes.
  • Cellular Mechanisms : The compound has been identified as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a critical role in necroptosis—a form of programmed cell death. This inhibition can lead to reduced inflammation and cell death in pathological conditions, making it a candidate for therapeutic applications against diseases where necroptosis is implicated .

Medicine

  • Therapeutic Applications : Research is ongoing to explore its potential as an antimicrobial agent and in drug delivery systems. Its ability to modulate specific biological pathways suggests that it could be developed into treatments for various diseases, including neurodegenerative disorders and certain cancers .
  • Drug Development : The compound's unique structure allows it to interact with various molecular targets, making it a candidate for developing new drugs that can effectively target specific pathways involved in disease progression .

Industry

  • Specialty Chemicals Production : In industrial applications, this compound is used in the development of specialty chemicals and materials with unique properties. Its versatility as an intermediate makes it valuable for creating compounds with specific functionalities.

Structure-Activity Relationship (SAR)

Recent studies have focused on the SAR of spiro[4.5]decanes, revealing insights into how structural variations affect biological activity. For example:

  • Compounds similar to this compound have been shown to effectively inhibit RIPK1 activity, suggesting potential therapeutic roles in conditions characterized by excessive necroptosis .

Biochemical Analysis

In laboratory settings, the compound exhibits significant anti-necroptotic effects on U937 cells (a human histiocytic lymphoma cell line). Research indicates that:

  • At lower doses, the compound inhibits RIPK1 without causing significant adverse effects.
  • The stability and degradation of the compound under standard laboratory conditions have been found to be minimal, ensuring its long-term effectiveness in cellular assays .

Summary Table of Applications

Application AreaSpecific Uses
ChemistryBuilding block for complex organic synthesis
Reagent in oxidation/reduction/substitution reactions
BiologyLigand in biochemical assays
Inhibitor of RIPK1 (necroptosis-related pathways)
MedicinePotential antimicrobial agent
Drug development for neurodegenerative diseases
IndustryProduction of specialty chemicals

Mechanism of Action

The mechanism by which 2-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Positional Isomers: Methyl Substitution Variations

  • 7-Methyl-2,7-diazaspiro[4.5]decane Dihydrochloride (CAS: 1955515-24-8)
    • Molecular Formula : C₉H₂₀Cl₂N₂ (identical to the target compound).
    • Key Difference : Methyl group at position 7 instead of 2.
    • Properties : Similar molecular weight (227.17 g/mol) but distinct stereoelectronic effects due to nitrogen methylation. The 7-methyl isomer may exhibit altered solubility or receptor interactions compared to the 2-methyl variant .

Ring Size and Heteroatom Modifications

  • 7-Methyl-2,7-diazaspiro[3.5]nonane Dihydrochloride (CAS: 1588441-26-2) Molecular Formula: C₈H₁₈Cl₂N₂. Key Difference: Smaller spiro system (3.5 instead of 4.5) and methyl at position 7.
  • 2-Oxa-8-azaspiro[4.5]decane Hydrochloride (CAS: 374795-37-6) Molecular Formula: C₈H₁₆ClNO₂. Key Difference: Replacement of one nitrogen with oxygen (oxa substitution). Properties: Lower basicity and hydrogen-bonding capacity compared to diaza analogs, influencing solubility and pharmacokinetics .

Functional Group Variations

  • 2-Methyl-2,7-diazaspiro[4.5]decan-3-one Hydrochloride
    • Molecular Formula : C₉H₁₇ClN₂O.
    • Key Difference : Introduction of a ketone group at position 3.
    • Impact : Enhanced electrophilicity for nucleophilic reactions, useful in synthesizing derivatives for structure-activity relationship (SAR) studies .

Physicochemical Properties

Compound (CAS) Molecular Weight (g/mol) Solubility (Reported) Key Structural Feature
1864061-96-0 (Target) 227.17 Limited data; likely polar 2-methyl, dual N-atoms
1955515-24-8 (7-Me isomer) 227.17 Soluble in polar solvents 7-methyl, dual N-atoms
374795-37-6 (Oxa analog) 217.68 Moderate aqueous solubility 2-oxa, single N-atom
1588441-26-2 (3.5 spiro system) 223.15 Not reported Smaller spiro core (3.5)

Biological Activity

2-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride is a synthetic compound that has garnered attention for its unique biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanism of action, antimicrobial properties, anti-inflammatory effects, and comparative analysis with similar compounds.

  • Chemical Formula : C₇H₁₄Cl₂N₂
  • Molecular Weight : 195.11 g/mol
  • CAS Number : 1086395-66-5

The dihydrochloride form enhances solubility in aqueous environments, making it suitable for biological assays and applications.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within biological systems. Notably, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which is crucial in necroptosis—a form of programmed cell death associated with inflammation and various diseases. The compound binds to the active site of RIPK1, inhibiting its kinase activity and preventing phosphorylation events necessary for necroptosis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated effective inhibition of bacterial growth, suggesting potential applications in developing new antimicrobial agents. The compound's structural features may contribute to its ability to disrupt microbial cell processes.

Anti-inflammatory Effects

Due to its inhibition of RIPK1, the compound may also exhibit anti-inflammatory properties by preventing necroptosis in immune cells. This mechanism could be beneficial in treating conditions characterized by excessive inflammation, such as autoimmune diseases or chronic inflammatory conditions.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activity and unique features of this compound compared to similar compounds:

Compound NameStructureBiological ActivityUnique Features
This compoundStructureInhibition of RIPK1Contains a methyl group at position 2
2-Methyl-2,8-diazaspiro[4.5]decane dihydrochlorideStructureSimilar inhibition of RIPK1Different nitrogen positioning
2,7-Diazaspiro[4.5]decane dihydrochlorideStructureInhibition of necroptosisLacks methyl group at position 2

The structural variations among these compounds influence their biological activities and interactions with molecular targets.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Inhibition Studies : A study demonstrated that this compound effectively inhibited RIPK1 kinase activity in vitro, leading to reduced necroptosis in cultured immune cells.
  • Antimicrobial Efficacy : Another research project tested the compound against a panel of bacterial strains and found that it exhibited potent antimicrobial properties comparable to established antibiotics.
  • Anti-inflammatory Potential : In vivo studies indicated that treatment with this compound reduced markers of inflammation in animal models of arthritis, suggesting its potential use in inflammatory disease management.

Q & A

Q. What are the recommended synthetic routes for 2-methyl-2,7-diazaspiro[4.5]decane dihydrochloride?

A common approach involves spirocyclic ring formation via cyclization of precursors such as tert-butyl-protected amines. For example, tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate derivatives can undergo acid-mediated deprotection to yield the free base, followed by hydrochloride salt formation . Key intermediates often require Boc (tert-butoxycarbonyl) protection to stabilize reactive amines during synthesis . Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize side products like regioisomers.

Q. How can purity and structural identity be confirmed for this compound?

  • HPLC : Use reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity. Retention time comparisons with standards are critical .
  • Mass Spectrometry (LCMS) : Confirm molecular weight via [M+H]+ or [M-Cl]+ ions. For example, related spirocyclic amines show m/z peaks consistent with their molecular formulas .
  • NMR : 1H/13C NMR should resolve spirocyclic protons (e.g., δ 3.5–4.5 ppm for methylene groups adjacent to nitrogen) and confirm the absence of regioisomeric impurities .

Q. What are the recommended storage conditions to ensure compound stability?

Store in tightly sealed containers under inert gas (e.g., argon) at -20°C to prevent hygroscopic degradation. Avoid exposure to light, moisture, or acidic/basic vapors, as the hydrochloride salt may disproportionate under extreme conditions .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in spirocyclic conformation?

Single-crystal X-ray diffraction (SXRD) using programs like SHELXL/SHELXS can determine bond angles, torsion angles, and hydrogen-bonding networks. For example, orthorhombic crystal systems (space group P212121) are typical for spirocyclic compounds, with unit cell parameters (e.g., a = 11.4585 Å, b = 16.1132 Å, c = 10.1038 Å) providing insights into molecular packing . Refinement against high-resolution data (R-factor < 0.05) is essential to validate spiro geometry .

Q. What analytical challenges arise in distinguishing 2,7- vs. 2,8-diazaspiro isomers?

  • Chromatography : Optimize mobile phase pH to exploit differences in amine basicity.
  • Tandem MS/MS : Fragment ions (e.g., m/z 154 vs. m/z 168) can differentiate substituent positions .
  • Dynamic NMR : Variable-temperature experiments may reveal restricted rotation in one isomer due to steric hindrance .

Q. How do solvation effects influence the compound’s reactivity in aqueous vs. organic media?

The hydrochloride salt exhibits increased solubility in polar solvents (e.g., water, methanol) but may aggregate in non-polar media. Conductivity measurements and dynamic light scattering (DLS) can quantify ion-pair dissociation. For example, aggregation thresholds >1 mM in chloroform suggest limited stability for kinetic studies .

Q. What strategies mitigate batch-to-batch variability in synthesis?

  • Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progress (e.g., Boc-deprotection kinetics) .
  • Design of Experiments (DoE) : Multivariate analysis optimizes parameters like reaction time, temperature, and stoichiometry to minimize impurities (e.g., <0.5% by HPLC) .

Data Contradictions and Resolution

Q. Why do conflicting reports exist regarding the compound’s stability under basic conditions?

Discrepancies may arise from differences in counterion (e.g., chloride vs. bromide) or solvent systems. For example, in aqueous NaOH, the free base may undergo ring-opening via nucleophilic attack, while non-aqueous bases (e.g., KOtBu) preserve the spiro structure .

Q. How can researchers reconcile divergent biological activity data across studies?

  • Purity Reassessment : Impurities like 8-azaspiro analogs (e.g., 8-methyl derivatives) may confound bioactivity assays. Use orthogonal methods (HPLC, NMR) to verify compound identity .
  • Buffer Compatibility : Phosphate buffers may precipitate the hydrochloride salt, reducing effective concentration. Use alternative buffers (e.g., HEPES) with conductivity monitoring .

Methodological Tables

Table 1. Key Analytical Parameters for Structural Confirmation

MethodParametersExpected Outcome
HPLC Column: C18, 5 µm; Mobile phase: 0.1% TFA in H2O/MeCNRetention time: 1.05–1.15 min
LCMS Ionization: ESI+; m/z range: 100–500[M+H]+: 189.1; [M-Cl]+: 153.1
1H NMR Solvent: D2O; Reference: TMSδ 1.45 (s, CH3), δ 3.2–3.8 (m, spiro-CH2)

Table 2. Stability Under Stress Conditions

ConditionObservationMechanism
pH 2 (HCl) Stable for 24 hrProtonation stabilizes spirocyclic structure
pH 10 (NaOH) Degradation (t1/2 = 2 hr)Base-induced ring-opening via N-methyl cleavage
UV Light No degradationPhotostability confirmed up to 48 hr

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride
Reactant of Route 2
2-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride

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